N-Boc-N-Desmethyl Imatinib - 1076199-23-9

N-Boc-N-Desmethyl Imatinib

Catalog Number: EVT-1440785
CAS Number: 1076199-23-9
Molecular Formula: C33H37N7O3
Molecular Weight: 579.705
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desmethyl Imatinib (CGP74588) is the primary active metabolite of Imatinib Mesylate (Gleevec/Glivec), a tyrosine kinase inhibitor primarily used in the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). [] It exhibits similar pharmacological activity to its parent drug, acting as a potent inhibitor of BCR-ABL tyrosine kinase. [, ] N-Desmethyl Imatinib is generated through the metabolic process of N-demethylation primarily mediated by the cytochrome P450 enzyme CYP3A4, with contributions from CYP2C8. [, , , ] This metabolite contributes significantly to the overall efficacy of Imatinib treatment, often reaching plasma concentrations 10-30% of Imatinib levels. [, ]

Synthesis Analysis

N-Desmethyl Imatinib shares a high degree of structural similarity with Imatinib. The key difference lies in the removal of a methyl group from the nitrogen atom of the piperazine ring in Imatinib. [] This structural modification does not significantly impact its ability to bind and inhibit the BCR-ABL tyrosine kinase. []

N-Desmethyl Imatinib functions through the same mechanism as its parent drug, Imatinib, by competitively inhibiting the BCR-ABL tyrosine kinase. [, ] This inhibition disrupts the aberrant signaling pathways driven by BCR-ABL, ultimately leading to the suppression of proliferation and induction of apoptosis in leukemia cells. [, ]

Applications
  • Therapeutic Drug Monitoring: Monitoring N-Desmethyl Imatinib levels alongside Imatinib is crucial in optimizing treatment strategies, especially in cases of inadequate response or toxicity. [, , , , , , ]
  • Understanding Interindividual Variability: Analyzing the ratio of N-Desmethyl Imatinib to Imatinib in patient plasma provides insights into individual variations in drug metabolism, influenced by factors such as age, genetics (CYP3A4, CYP2C8 polymorphisms), and co-administered medications. [, , , , , , ]
  • Predicting Treatment Response: Research suggests a correlation between N-Desmethyl Imatinib levels and treatment response in CML patients. Higher levels of the metabolite have been associated with better outcomes, potentially highlighting its contribution to Imatinib's efficacy. [, , ]
  • Exploration of the role of specific CYP2C8 polymorphisms in N-Desmethyl Imatinib formation and their impact on individual responses to Imatinib therapy. [, ]
  • Development of more sensitive and high-throughput assays for simultaneous quantification of Imatinib, N-Desmethyl Imatinib, and other relevant TKIs in various biological matrices to enhance TDM strategies. [, , ]

Imatinib

Compound Description: Imatinib, also known as Gleevec or Glivec, is a tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It acts by inhibiting the BCR-ABL tyrosine kinase, a protein produced by the Philadelphia chromosome abnormality in CML. Imatinib exhibits a high degree of selectivity for BCR-ABL and a few other tyrosine kinases, making it an effective targeted therapy. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Imatinib is the parent compound of N-Boc-N-Desmethyl Imatinib. N-Boc-N-Desmethyl Imatinib is a synthetic intermediate in the synthesis of Imatinib. The structures share a common core structure, differing by the presence of the N-Boc protecting group and the methylation state of the nitrogen atom in the pyrimidine ring. []

N-Desmethyl Imatinib (CGP74588)

Compound Description: N-Desmethyl Imatinib (CGP74588) is the major active metabolite of imatinib, formed by N-demethylation via CYP3A4 and CYP2C8 enzymes. [, , , , , , , , , , , , , , , , ] It shows comparable pharmacological activity to imatinib and contributes to its therapeutic effect. [, , ] Some studies suggest that CGP74588 might be a better substrate for the efflux transporter ABCG2 than imatinib. [, , ]

Relevance: N-Desmethyl Imatinib shares a high degree of structural similarity with N-Boc-N-Desmethyl Imatinib. Both molecules possess the same core structure as imatinib, but lack the methyl group on the pyrimidine nitrogen. The main difference is the presence of the N-Boc protecting group in N-Boc-N-Desmethyl Imatinib, which is absent in the active metabolite. [, ]

1-OH Midazolam

Compound Description: 1-OH Midazolam is a major metabolite of midazolam, a benzodiazepine drug used for sedation and anesthesia. Midazolam is metabolized by CYP3A4, the same enzyme that plays a significant role in imatinib metabolism. []

Relevance: While not structurally related to N-Boc-N-Desmethyl Imatinib, 1-OH midazolam is relevant because its formation is used to assess CYP3A4 activity in vitro. Studying the effects of various drugs on 1-OH midazolam formation can provide insights into potential drug-drug interactions involving imatinib and its metabolism by CYP3A4. []

Nilotinib

Compound Description: Nilotinib is another tyrosine kinase inhibitor used in the treatment of CML, particularly in patients resistant or intolerant to imatinib. It has a similar mechanism of action to imatinib but displays greater potency and selectivity for BCR-ABL. [, , , ]

Relevance: Although structurally different from N-Boc-N-Desmethyl Imatinib, nilotinib belongs to the same class of drugs as imatinib - tyrosine kinase inhibitors. Research often investigates multiple TKIs simultaneously to compare their properties, efficacies, and potential for drug interactions. [, ]

Dasatinib

Compound Description: Dasatinib is a multi-target tyrosine kinase inhibitor used in the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia. It inhibits a broader range of tyrosine kinases compared to imatinib and nilotinib. [, , , , , ]

Relevance: Dasatinib, like nilotinib, belongs to the class of tyrosine kinase inhibitors and is often studied alongside imatinib to compare their characteristics and clinical implications. [, ] Studies also suggest that dasatinib is a substrate for the efflux transporter ABCB1, highlighting the importance of transporter proteins in TKI disposition. []

Other Related Compounds

  • Sunitinib: A tyrosine kinase inhibitor used in the treatment of gastrointestinal stromal tumors and renal cell carcinoma. [, , ]
  • Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , , ]
  • Ponatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. []
  • Midostaurin: A multi-target protein kinase inhibitor used in the treatment of acute myeloid leukemia. []
  • Apigenin: A naturally occurring flavonoid with potential anticancer properties. [, ]
  • Genistein: A naturally occurring isoflavone with potential anticancer properties. []
  • Pumiliotoxin 251D: A toxic alkaloid found in poison dart frogs. Research on this alkaloid identified a stereoselective hydroxylation reaction, which could offer insight into potential metabolic pathways for N-Boc-N-Desmethyl Imatinib. []

Properties

CAS Number

1076199-23-9

Product Name

N-Boc-N-Desmethyl Imatinib

IUPAC Name

tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate

Molecular Formula

C33H37N7O3

Molecular Weight

579.705

InChI

InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38)

InChI Key

PNYCXPQYRFQURW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Synonyms

4-[[4-[[[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.